molecular formula C16H19N3O2 B6435158 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 2549022-50-4

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No. B6435158
CAS RN: 2549022-50-4
M. Wt: 285.34 g/mol
InChI Key: IJCJLIBHBHIREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine, also known as 2-CP-DMPM, is a novel small molecule synthesized for use in scientific research. This molecule is an amine with a unique cyclic structure, which makes it an attractive target for further study. The purpose of

Mechanism of Action

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been shown to act as an antagonist of the CB2 receptor, which is a cannabinoid receptor found in the central nervous system. By binding to this receptor, 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been shown to reduce inflammation and have an analgesic effect. Additionally, it has been found to reduce oxidative stress, which is a known contributor to inflammation.
Biochemical and Physiological Effects
2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce oxidative stress, and have an analgesic effect. Additionally, it has been found to reduce levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines. These effects have been found to be dose-dependent, meaning that higher doses of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine are more effective in reducing inflammation.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is easily synthesized, making it an attractive target for further study. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying inflammation and other related conditions. However, it is important to note that 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine is not approved for human use and should only be used in laboratory experiments. Additionally, it is important to use appropriate safety protocols when handling 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine in the lab.

Future Directions

The potential therapeutic applications of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine are still being explored. One possible future direction is to study the effects of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine on other conditions, such as cancer and autoimmune diseases. Additionally, it may be possible to modify the structure of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine to increase its potency and reduce its side effects. Finally, further research could be done to explore the potential of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine as a therapeutic agent in humans.

Synthesis Methods

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine was first synthesized in a two-step reaction. In the first step, an aryl bromide was reacted with cyclopropylmagnesium bromide to form a Grignard reagent. This Grignard reagent was then reacted with a pyrimidine derivative in the presence of a base to form the desired product. This method of synthesis has been used to synthesize other cyclic amines, and it is a reliable and efficient way to produce 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine.

Scientific Research Applications

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used to treat inflammation in animal models. Additionally, it has been used to study the effects of inflammation on the central nervous system and to explore the potential therapeutic uses of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine in treating neurological disorders.

properties

IUPAC Name

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-8-15(19-16(17-10)11-4-5-11)18-12-6-7-13(20-2)14(9-12)21-3/h6-9,11H,4-5H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJLIBHBHIREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.